molecular formula C22H20N2O4 B2681652 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 1105243-93-3

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2681652
CAS No.: 1105243-93-3
M. Wt: 376.412
InChI Key: DNZPWLKQKNHHLM-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the benzofuran ring followed by the formation of the oxazole ring. The final step involves the acylation of the amine group with the appropriate acetic acid derivative.

    Benzofuran Ring Formation: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Final Acylation: The final step involves the reaction of the amine group with an acetic acid derivative under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran and oxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the combination of the benzofuran and oxazole rings with the methoxyphenyl group. This unique structure may confer distinct biological activities and pharmacological properties compared to other compounds with similar individual components.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZPWLKQKNHHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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